Eupatilin Eupatilin Eupatilin is a trimethoxyflavone that is flavone substituted by hydroxy groups at C-5 and C-7 and methoxy groups at C-6, C-3' and C-4' respectively. Isolated from Citrus reticulata and Salvia tomentosa, it exhibits anti-inflammatory, anti-ulcer and antineoplastic activities. It has a role as an anti-ulcer drug, an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor, an antineoplastic agent, an anti-inflammatory agent and a metabolite. It is a trimethoxyflavone and a dihydroxyflavone.
Eupatilin is a natural product found in Artemisia princeps, Achillea setacea, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 22368-21-4
VCID: VC0003945
InChI: InChI=1S/C18H16O7/c1-22-12-5-4-9(6-14(12)23-2)13-7-10(19)16-15(25-13)8-11(20)18(24-3)17(16)21/h4-8,20-21H,1-3H3
SMILES: COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC
Molecular Formula: C18H16O7
Molecular Weight: 344.3 g/mol

Eupatilin

CAS No.: 22368-21-4

Cat. No.: VC0003945

Molecular Formula: C18H16O7

Molecular Weight: 344.3 g/mol

* For research use only. Not for human or veterinary use.

Eupatilin - 22368-21-4

Specification

Description Eupatilin is a trimethoxyflavone that is flavone substituted by hydroxy groups at C-5 and C-7 and methoxy groups at C-6, C-3' and C-4' respectively. Isolated from Citrus reticulata and Salvia tomentosa, it exhibits anti-inflammatory, anti-ulcer and antineoplastic activities. It has a role as an anti-ulcer drug, an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor, an antineoplastic agent, an anti-inflammatory agent and a metabolite. It is a trimethoxyflavone and a dihydroxyflavone.
Eupatilin is a natural product found in Artemisia princeps, Achillea setacea, and other organisms with data available.
CAS No. 22368-21-4
Molecular Formula C18H16O7
Molecular Weight 344.3 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one
Standard InChI InChI=1S/C18H16O7/c1-22-12-5-4-9(6-14(12)23-2)13-7-10(19)16-15(25-13)8-11(20)18(24-3)17(16)21/h4-8,20-21H,1-3H3
Standard InChI Key DRRWBCNQOKKKOL-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC
Appearance Yellow powder
Melting Point 241 - 242 °C

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